

# Verinurad as a selective uric acid reabsorption inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Verinurad |           |
| Cat. No.:            | B611665   | Get Quote |

## Verinurad: A Selective Uric Acid Reabsorption Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

### **Abstract**

Verinurad (also known as RDEA3170) is a potent and selective inhibitor of the uric acid transporter 1 (URAT1).[1][2] URAT1 is a key protein in the kidneys responsible for the reabsorption of uric acid back into the bloodstream.[3][4] By inhibiting URAT1, Verinurad increases the excretion of uric acid in the urine, thereby lowering serum uric acid (sUA) levels.

[3] This mechanism of action makes Verinurad a promising therapeutic agent for the management of hyperuricemia, the underlying cause of gout.[1][2] This technical guide provides a comprehensive overview of Verinurad, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its development.

## Introduction

Gout is a common and painful form of inflammatory arthritis caused by the deposition of monosodium urate crystals in and around the joints, which is a consequence of chronic hyperuricemia (elevated sUA levels).[1] Hyperuricemia can result from either overproduction or underexcretion of uric acid. The majority of individuals with hyperuricemia are underexcreters. Urate-lowering therapy is the cornerstone of gout management.[5]



**Verinurad** is a non-purine, selective uric acid reabsorption inhibitor (SURI) that specifically targets URAT1.[3][4] Structurally, it is 2-[3-(4-cyanonaphthalen-1-yl)pyridin-4-yl]sulfanyl-2-methylpropanoic acid with the chemical formula  $C_{20}H_{16}N_2O_2S$ .[6] Its selective action on URAT1 offers the potential for effective sUA lowering.[1] This document details the scientific and clinical foundation of **Verinurad** for professionals in drug development and research.

## **Mechanism of Action**

**Verinurad** exerts its pharmacological effect by selectively inhibiting URAT1, a transporter protein located on the apical membrane of renal proximal tubular cells.[4] URAT1 is responsible for the majority of uric acid reabsorption from the glomerular filtrate.[3] By binding to URAT1, **Verinurad** blocks this reabsorption process, leading to increased renal excretion of uric acid and a subsequent reduction in sUA concentrations.[3][4]



Click to download full resolution via product page

Mechanism of Action of Verinurad

## **Quantitative Data**

The following tables summarize the key quantitative data for **Verinurad** from preclinical and clinical studies.



Table 1: In Vitro Potency of Verinurad

| Transporter | IC50 (nM) | Reference |
|-------------|-----------|-----------|
| Human URAT1 | 25        | [1]       |

Table 2: Pharmacokinetic Parameters of **Verinurad** in Healthy Volunteers (Single Dose)

| Dose                  | C <sub>max</sub><br>(ng/mL) | AUC₀–∞<br>(ng·h/mL) | T <sub>max</sub> (h) | t1/2 (h) | Reference |
|-----------------------|-----------------------------|---------------------|----------------------|----------|-----------|
| 2 mg                  | 16.3                        | 114                 | 0.75                 | 10.1     | [7]       |
| 5 mg                  | 40.5                        | 321                 | 0.75                 | 12.3     | [7]       |
| 10 mg<br>(Japanese)   | 38.2                        | 271                 | 1.25                 | 8-12     | [8]       |
| 10 mg (non-<br>Asian) | 27.7                        | 220                 | 1.25                 | 8-12     | [8]       |
| 20 mg                 | 179                         | 1320                | 0.5                  | 15.1     | [7]       |
| 40 mg                 | 322                         | 2600                | 0.5                  | 15.2     | [7]       |

Table 3: Pharmacokinetic Parameters of **Verinurad** in Healthy Volunteers (Multiple Doses)

| Dose                  | C <sub>max</sub> (ng/mL) | AUC <sub>0-24</sub><br>(ng·h/mL) | Accumulation<br>Ratio (AUC) | Reference |
|-----------------------|--------------------------|----------------------------------|-----------------------------|-----------|
| 10 mg<br>(Japanese)   | 38.2                     | 271                              | 1.34                        | [9]       |
| 10 mg (non-<br>Asian) | 27.7                     | 220                              | 1.24                        | [9]       |
| 12 mg (Chinese)       | 42.0                     | 264                              | N/A                         | [10][11]  |
| 24 mg (Asian)         | 73.6                     | 478                              | N/A                         | [10][11]  |



Table 4: Clinical Efficacy of Verinurad Monotherapy in Patients with Gout or Hyperuricemia

| Study            | Dose   | Mean % Change in sUA from Baseline | Reference    |
|------------------|--------|------------------------------------|--------------|
| Phase II (US)    | 5 mg   | -17.5                              | [12][13][14] |
| 10 mg            | -29.1  | [12][13][14]                       |              |
| 12.5 mg          | -34.4  | [12][13][14]                       | -            |
| Phase II (Japan) | 2.5 mg | -31.7                              | [12][13]     |
| 5 mg             | -51.7  | [12][13]                           |              |
| 15 mg            | -55.8  | [12][13]                           | _            |

Table 5: Clinical Efficacy of Verinurad in Combination Therapy

| Combination                             | Mean % Change in sUA from Baseline | Reference |
|-----------------------------------------|------------------------------------|-----------|
| Verinurad 10 mg + Allopurinol<br>300 mg | -67                                | [15][16]  |
| Verinurad 20 mg + Allopurinol<br>300 mg | -74                                | [15][16]  |
| Verinurad 10 mg + Febuxostat<br>40 mg   | -76                                | [17][18]  |
| Verinurad 2.5 mg + Febuxostat<br>80 mg  | -67                                | [18]      |

# Experimental Protocols In Vitro URAT1 Inhibition Assay

This protocol describes a representative method for determining the in vitro potency of compounds like **Verinurad** on the human URAT1 transporter expressed in a mammalian cell line.





Click to download full resolution via product page

Workflow for In Vitro URAT1 Inhibition Assay

#### Materials:

- Human Embryonic Kidney (HEK293) cells stably expressing human URAT1 (hURAT1-HEK293).[19]
- HEK293 cells (wild-type, as a negative control).[19]
- Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
- 24-well cell culture plates.[19]

## Foundational & Exploratory



- Krebs-Ringer buffer (pH 8.0).[19]
- Uric acid stock solution.[19]
- Verinurad stock solution (in DMSO).
- Cell lysis buffer.
- Fluorometric uric acid assay kit.
- Microplate reader.

#### Procedure:

- Cell Culture: Maintain hURAT1-HEK293 and wild-type HEK293 cells in appropriate culture medium at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Cell Seeding: Seed the cells into 24-well plates at a density of approximately 2.5 x 10<sup>5</sup> cells per well and allow them to adhere and grow to about 80% confluency.[19]
- Compound Preparation: Prepare serial dilutions of Verinurad in Krebs-Ringer buffer from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.1%).</li>
- Pre-incubation: Remove the culture medium from the wells and wash the cells with Krebs-Ringer buffer. Add the Verinurad dilutions to the hURAT1-HEK293 cells and incubate for 30 minutes at 37°C.[19]
- Uric Acid Uptake: Add uric acid solution to all wells (including controls) to a final concentration of 750 μM and incubate for 30 minutes at 37°C.[19]
- Washing: Terminate the uptake by rapidly aspirating the uric acid solution and washing the cells three times with ice-cold PBS.[19]
- Cell Lysis and Measurement: Lyse the cells and measure the intracellular uric acid concentration using a fluorometric assay kit according to the manufacturer's instructions.[19]



Data Analysis: Normalize the fluorescence intensity to the protein concentration in each well.
 The amount of uric acid uptake in wild-type HEK293 cells is considered background and is subtracted from the values obtained from hURAT1-HEK293 cells.[19] The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[19]

## In Vivo Hyperuricemia Animal Model

This protocol outlines a common method for inducing hyperuricemia in rats to evaluate the efficacy of urate-lowering agents like **Verinurad**.

#### Materials:

- Male Sprague-Dawley or Wistar rats.
- Potassium oxonate (uricase inhibitor).[20]
- Hypoxanthine (purine precursor).[21]
- Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose).
- Verinurad.
- Blood collection supplies.
- Centrifuge.
- Serum uric acid, creatinine, and urea nitrogen assay kits.

#### Procedure:

- Acclimatization: House the rats in a controlled environment (temperature, humidity, light/dark cycle) for at least one week before the experiment, with free access to standard chow and water.
- Induction of Hyperuricemia:
  - Prepare a suspension of potassium oxonate in a suitable vehicle.



- Prepare a suspension of hypoxanthine in a suitable vehicle.
- Administer hypoxanthine (e.g., 500 mg/kg) via oral gavage (ig).
- Simultaneously or shortly after, administer potassium oxonate (e.g., 100 mg/kg) via subcutaneous (sc) or intraperitoneal (ip) injection.

#### Dosing:

- Divide the animals into groups: normal control, hyperuricemic model (vehicle), positive control (e.g., allopurinol), and Verinurad treatment groups (various doses).
- Administer the respective treatments orally once daily for the duration of the study.
- Sample Collection:
  - Collect blood samples from the tail vein or via cardiac puncture at specified time points (e.g., before the study, and at various time points after induction and treatment).
  - Separate the serum by centrifugation.
- Biochemical Analysis:
  - Measure the serum concentrations of uric acid, creatinine, and urea nitrogen using commercially available assay kits.
- Data Analysis:
  - Compare the serum uric acid levels between the different treatment groups and the hyperuricemic model group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

## **Clinical Development**

**Verinurad** has been evaluated in several Phase I and Phase II clinical trials, both as a monotherapy and in combination with xanthine oxidase inhibitors (XOIs) like allopurinol and febuxostat.[12][16][22]



### **Phase I Studies**

Phase I trials in healthy volunteers have demonstrated that **Verinurad** is rapidly absorbed and exhibits dose-proportional pharmacokinetics.[3][10] These studies established the initial safety, tolerability, and pharmacokinetic profile of the drug.[3][10]

### **Phase II Studies**

Phase II studies have been conducted in patients with gout and/or asymptomatic hyperuricemia.[12][13] These trials were typically randomized, double-blind, and placebo-controlled, with a dose-escalation design.[12] The primary endpoint was generally the percentage change from baseline in sUA.[12][13]



Click to download full resolution via product page



#### Representative Phase II Clinical Trial Design

## **Combination Therapy**

Studies combining **Verinurad** with XOIs have shown significantly greater sUA lowering than either agent alone.[16][18][23] The rationale for this combination is the complementary mechanisms of action: XOIs reduce the production of uric acid, while **Verinurad** enhances its excretion.[4] This dual approach can be particularly beneficial for patients who do not achieve target sUA levels with XOI monotherapy.[15]

## **Safety and Tolerability**

**Verinurad** has been generally well-tolerated in clinical trials.[10][24] The most common treatment-emergent adverse events are typically mild to moderate in severity.[10] When used as a monotherapy, an increase in renal-related adverse events has been observed, which is a known effect of uricosuric agents due to increased uric acid concentration in the renal tubules. [12][14] The combination with an XOI, which reduces the production of uric acid, may mitigate this risk.[5] No drug-drug interactions of clinical significance have been observed with allopurinol or febuxostat.[15][17][23]

## Conclusion

**Verinurad** is a potent and selective URAT1 inhibitor that has demonstrated significant sUA-lowering efficacy in both preclinical and clinical studies. Its mechanism of action directly addresses the underexcretion of uric acid, a primary cause of hyperuricemia. While further investigation is ongoing, particularly in combination with XOIs, **Verinurad** represents a promising therapeutic option for the management of hyperuricemia and gout. This technical guide provides a foundational understanding of **Verinurad** for researchers and drug development professionals, summarizing the key data and methodologies that underpin its development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. discovery-and-characterization-of-verinurad-a-potent-and-specific-inhibitor-of-urat1-for-the-treatment-of-hyperuricemia-and-gout Ask this paper | Bohrium [bohrium.com]
- 2. verinurad | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Pharmacokinetics, pharmacodynamics, and tolerability of verinurad, a selective uric acid reabsorption inhibitor, in healthy adult male subjects PMC [pmc.ncbi.nlm.nih.gov]
- 4. A semi-mechanistic exposure—response model to assess the effects of verinurad, a potent URAT1 inhibitor, on serum and urine uric acid in patients with hyperuricemia-associated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and tolerability of available urate-lowering drugs: a critical review PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Verinurad | C20H16N2O2S | CID 54767229 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics, pharmacodynamics, and tolerability of verinurad, a selective uric acid reabsorption inhibitor, in healthy Japanese and non-Asian male subjects PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics, pharmacodynamics, and safety of verinurad with and without allopurinol in healthy Asian, Chinese, and non-Asian participants PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Safety and efficacy of verinurad, a selective URAT1 inhibitor, for the treatment of patients with gout and/or asymptomatic hyperuricemia in the United States and Japan: Findings from two phase II trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Pharmacodynamic and pharmacokinetic effects and safety of verinurad in combination with allopurinol in adults with gout: a phase IIa, open-label study PMC [pmc.ncbi.nlm.nih.gov]
- 16. rmdopen.bmj.com [rmdopen.bmj.com]
- 17. rmdopen.bmj.com [rmdopen.bmj.com]







- 18. Pharmacokinetics, Pharmacodynamics, and Tolerability of Concomitant Administration of Verinurad and Febuxostat in Healthy Male Volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling PMC [pmc.ncbi.nlm.nih.gov]
- 20. Potassium Oxonate-Induced Hyperuricaemia Model Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. researchgate.net [researchgate.net]
- 22. A Study of Verinurad and Allopurinol in Patients with Chronic Kidney Disease and Hyperuricaemia [astrazenecaclinicaltrials.com]
- 23. Verinurad combined with febuxostat in Japanese adults with gout or asymptomatic hyperuricaemia: a phase 2a, open-label study PMC [pmc.ncbi.nlm.nih.gov]
- 24. dovepress.com [dovepress.com]
- To cite this document: BenchChem. [Verinurad as a selective uric acid reabsorption inhibitor].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611665#verinurad-as-a-selective-uric-acid-reabsorption-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com